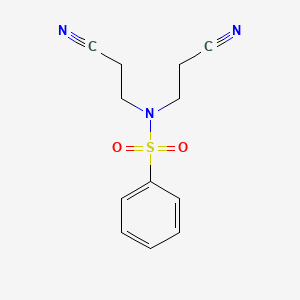

Benzenesulfonamide, N,N-bis(2-cyanoethyl)-

Description

BenchChem offers high-quality Benzenesulfonamide, N,N-bis(2-cyanoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N,N-bis(2-cyanoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-cyanoethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-8-4-10-15(11-5-9-14)18(16,17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWXYDFCSCFLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180817 | |

| Record name | Benzenesulfonamide, N,N-bis(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2619-42-3 | |

| Record name | Benzenesulfonamide, N,N-bis(2-cyanoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002619423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF BE-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N,N-bis(2-cyanoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of N,n Bis 2 Cyanoethyl Benzenesulfonamide

Quantum Chemical Characterization

The quantum chemical characterization of a molecule like N,N-bis(2-cyanoethyl)benzenesulfonamide would involve a systematic computational approach to determine its most stable three-dimensional structure and electronic properties.

Density Functional Theory (DFT) Approaches (e.g., B3LYP, B3PW91)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational efficiency. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, which generally improves their predictive power for molecular geometries and energies. researchgate.net These methods are well-suited for calculating the properties of organic molecules containing sulfur and nitrogen. researchgate.net

Basis Set Selection and Computational Optimization Methodologies (e.g., 6-31g(d,p), 6-311G(d,p))

The selection of a basis set is a critical step that dictates the quality of the calculation.

6-31G(d,p): This is a split-valence basis set that is widely used for geometry optimizations of organic molecules. It includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds.

6-311G(d,p): This is a triple-split valence basis set, offering more flexibility for the valence electrons and generally providing more accurate energies and geometries compared to 6-31G(d,p), albeit at a higher computational cost.

Geometry optimization would be performed using these methods to find the minimum energy conformation of the molecule on the potential energy surface.

Electronic Structure and Reactivity Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory.

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For N,N-bis(2-cyanoethyl)benzenesulfonamide, one would expect the HOMO to be localized on the electron-rich phenyl and sulfonamide groups, while the LUMO might have contributions from the cyano groups. However, without specific calculations, a definitive analysis and data table cannot be provided.

Parameters Derived from FMO (Ionization Potential, Electron Affinity, Electronegativity, Chemical Hardness)

A study on 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide, which incorporates the target molecule's structure, has reported several electronic properties derived from Frontier Molecular Orbital (FMO) theory using Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) basis set. dtic.mil These parameters provide an insight into the reactivity and kinetic stability of a closely related system. The reported values are:

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.24 |

| Electron Affinity (A) | 2.90 |

| Electronegativity (χ) | 4.57 |

| Chemical Hardness (η) | 1.67 |

These values are for a larger azo dye containing the N,N-bis(2-cyanoethyl)benzenesulfonamide moiety and should be considered as approximations for the target compound. dtic.mil

Molecular Electrostatic Potential (MEP) Mapping

No studies containing Molecular Electrostatic Potential (MEP) maps for Benzenesulfonamide (B165840), N,N-bis(2-cyanoethyl)- were found in the public domain. Such an analysis would be valuable for identifying the electrophilic and nucleophilic sites on the molecule.

Natural Bonding Orbital (NBO) Analysis

There are no available research articles that perform a Natural Bonding Orbital (NBO) analysis on Benzenesulfonamide, N,N-bis(2-cyanoethyl)-. This type of analysis would provide detailed information about charge transfer interactions and the nature of the chemical bonds within the molecule.

Electron Localization Function (ELF) Studies

A search of scientific databases yielded no Electron Localization Function (ELF) studies for this compound. ELF analysis is instrumental in understanding the nature of chemical bonding by mapping the spatial localization of electron pairs.

Intermolecular Interactions and Crystal Packing Insights

Information regarding the crystal structure and associated intermolecular interactions of Benzenesulfonamide, N,N-bis(2-cyanoethyl)- is not available in published crystallographic databases or related literature.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

No crystallographic data means that no Hirshfeld surface analysis or two-dimensional fingerprint plots have been generated for this compound. This analysis is crucial for quantifying intermolecular contacts within a crystal lattice.

Energy Framework Analysis (Hydrogen Bonding and Van der Waals Interactions)

In the absence of crystal structure data, an energy framework analysis, which calculates the energetic contributions of different intermolecular forces like hydrogen bonding and van der Waals interactions to the crystal packing, has not been performed.

Theoretical Studies on Solvation Effects (e.g., Time-Dependent DFT)

The influence of a solvent on the electronic and photophysical properties of a molecule, a phenomenon known as solvatochromism, can be effectively modeled using computational techniques. Time-Dependent Density Functional Theory (TD-DFT) stands out as a prevalent method for such investigations, providing insights into how the solvent environment alters electronic transition energies. nih.govnih.govrsc.org This method is particularly useful for calculating vertical excitation energies, which can be compared to experimental absorption band maxima (λmax). nih.gov The effect of the solvent is typically incorporated into these calculations through continuum models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). nih.govresearchgate.net

Theoretical studies on related azo sulfonamide compounds have demonstrated that TD-DFT calculations can successfully replicate experimentally observed solvatochromic shifts. nih.govnih.gov For instance, calculations often reveal a hypsochromic (blue) shift in absorption spectra as the solvent polarity increases, particularly in polar protic solvents. nih.govnih.gov This effect is attributed to the differential stabilization of the ground state and the excited state by the solvent. Hydrogen bonding between the solute and protic solvent molecules can play a major role, often stabilizing the neutral ground state more effectively than the excited state, leading to a larger energy gap for excitation. nih.govresearchgate.net

While specific TD-DFT studies on N,N-bis(2-cyanoethyl)benzenesulfonamide are not extensively documented in public literature, the principles from studies on analogous sulfonamides can be applied. Such calculations would model the molecule in the gas phase (in vacuo) and in a series of solvents with varying dielectric constants. The results would likely show a shift in the calculated λmax, indicating the sensitivity of the molecule's electronic structure to its immediate environment. The table below illustrates hypothetical TD-DFT results for a sulfonamide derivative, demonstrating the typical data generated in such a study.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| Gas Phase | 1.0 | 350 | 0.45 | HOMO -> LUMO |

| Cyclohexane | 2.0 | 348 | 0.47 | HOMO -> LUMO |

| Acetone | 20.7 | 342 | 0.51 | HOMO -> LUMO |

| Ethanol (B145695) | 24.6 | 338 | 0.53 | HOMO -> LUMO |

| Water | 80.1 | 335 | 0.55 | HOMO -> LUMO |

Computational Approaches to Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) Model Development for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools developed to correlate the chemical structure of compounds with their reactivity or biological activity. nih.govnih.gov For benzenesulfonamide derivatives, QSAR studies have been employed to model various endpoints, including enzyme inhibition and physicochemical properties like the dissociation constant (pKa), which is crucial for reactivity. nih.govarkat-usa.orgresearchgate.net

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as regression analysis, to build a mathematical equation. nih.govarkat-usa.org Descriptors can be categorized as physicochemical (e.g., lipophilicity, surface tension), steric (e.g., molar volume), and electronic (e.g., electrostatic potential energy). nih.govarkat-usa.org Studies on benzenesulfonamides have shown that parameters like surface tension can serve as effective steric descriptors, correlating with the dissociation constant pKa. arkat-usa.orgresearchgate.net

For a series of benzenesulfonamide derivatives targeting a specific biological receptor, a QSAR model might highlight that high electrostatic potential energy and the lipophilic nature of the molecule are favorable for activity. nih.gov The statistical validity and predictive power of the generated models are assessed using parameters like the correlation coefficient (r or R²) for a training set of compounds and cross-validation techniques for a test set. nih.gov While a specific QSAR model for the chemical reactivity of N,N-bis(2-cyanoethyl)benzenesulfonamide is not available, the established methodologies provide a robust framework for its future development.

| Model ID | Activity Modeled | Key Descriptors | Statistical Method | Correlation Coefficient (R²) |

|---|---|---|---|---|

| QSAR-pKa-01 | Dissociation Constant (pKa) | Surface Tension (ST), Refractive Index (η) | Multiple Linear Regression | 0.91 |

| QSAR-CAII-01 | Carbonic Anhydrase II Inhibition | Topological Polar Surface Area, LogP | Partial Least Squares | 0.88 |

| QSAR-TrkA-01 | TrkA Inhibition | 2D Descriptors | Kernel Partial Least Squares (KPLS) | 0.84 |

| QSAR-β3AR-01 | β3-Adrenergic Receptor Agonism | Electrostatic Potential, Lipophilicity | Multiple Linear Regression | 0.93 |

Molecular Docking and Structural Analysis of Binding Modes (Purely Theoretical Interaction Assessment)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interaction between a ligand, such as a benzenesulfonamide derivative, and a protein receptor at the atomic level. nih.gov Numerous docking studies have been performed on benzenesulfonamides, particularly as inhibitors of carbonic anhydrase (CA) isoenzymes. mdpi.comtandfonline.comnih.gov

These theoretical assessments reveal that the benzenesulfonamide moiety is a critical zinc-binding group. tandfonline.comtandfonline.com The sulfonamide's nitrogen atom typically coordinates with the Zn²⁺ ion present in the active site of carbonic anhydrases. tandfonline.com Furthermore, the sulfonamide's oxygen atoms often form key hydrogen bonds with active site residues, such as the conserved threonine residue (e.g., Thr199 in CA II). tandfonline.com

The "tail" portion of the molecule—in this case, the N,N-bis(2-cyanoethyl) group—would be predicted to extend into the active site cavity, forming additional interactions. mdpi.com These can include hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, phenylalanine) and potential hydrogen bonds involving the cyano groups. nih.govmdpi.com Docking studies provide a binding score, often expressed in kcal/mol, which estimates the binding affinity; a more negative score typically indicates a more favorable binding pose. mdpi.comtandfonline.com This purely theoretical assessment is invaluable for rational drug design and for understanding structure-activity relationships before synthesis is undertaken. worldscientific.com

| Target Protein | Ligand Class | Predicted Binding Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| hCA I | Benzenesulfonamide-triazole | -5.13 | His94, His96, His119, Thr199, Thr200 | Zinc Coordination, H-Bonding |

| hCA II | Benzenesulfonamide-triazole | -5.32 | His94, Val121, Phe131, Leu198, Thr199 | Zinc Coordination, H-Bonding, Hydrophobic |

| hCA IX | Benzenesulfonamide-thiazolidinone | -7.50 | Val131, Leu198, Pro202 | Zinc Coordination, H-Bonding, Hydrophobic |

| DHPS | 4-methylbenzenesulfonamide | -8.20 | Arg63, Lys221, Arg257 | H-Bonding, Electrostatic |

| dsDNA | N-substituted benzenesulfonamide | -6.90 | DG10, DG16 | H-Bonding (Minor Groove) |

Spectroscopic Characterization and Structural Elucidation of N,n Bis 2 Cyanoethyl Benzenesulfonamide

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Mode Assignment

The FT-IR spectrum of N,N-bis(2-cyanoethyl)benzenesulfonamide is characterized by the vibrational modes of its constituent functional groups: the phenyl ring, the sulfonamide group, and the cyanoethyl groups. While a specific experimental spectrum for this exact compound is not widely published, the expected absorption bands can be inferred from the spectra of closely related compounds such as benzenesulfonamide (B165840) and its derivatives. nist.govchemicalbook.com

Key vibrational modes for N,N-bis(2-cyanoethyl)benzenesulfonamide would include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) groups in the cyanoethyl chains will exhibit symmetric and asymmetric stretching vibrations, typically in the 2850-2960 cm⁻¹ region.

Nitrile (C≡N) Stretching: The cyano group has a very characteristic and strong absorption band, which for aliphatic nitriles, is anticipated in the range of 2240-2260 cm⁻¹.

Sulfonyl (SO₂) Group Vibrations: The sulfonamide group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically observed in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the C-N bond in the cyanoethyl group is expected in the fingerprint region.

S-N Stretching: The stretching of the sulfur-nitrogen bond in the sulfonamide group is typically found in the 900-950 cm⁻¹ range.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the benzene ring usually produce a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic and appear at lower frequencies, often below 900 cm⁻¹.

The following table summarizes the expected FT-IR vibrational frequencies for N,N-bis(2-cyanoethyl)benzenesulfonamide based on data for analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Strong |

| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong |

| Symmetric SO₂ Stretch | 1150 - 1180 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| S-N Stretch | 900 - 950 | Medium |

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A detailed assignment of vibrational modes is often complex due to the coupling of vibrations. Potential Energy Distribution (PED) analysis, a theoretical method, is employed to quantify the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal vibrational mode.

For a molecule like N,N-bis(2-cyanoethyl)benzenesulfonamide, a PED analysis would be conducted using computational chemistry software. This involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies. The PED analysis then provides a percentage contribution for each internal coordinate to a given vibrational band.

In a study on a related sulfonamide, (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, PED analysis was used to assign the FT-IR spectra. researchgate.net For instance, the SO₂ scissoring mode was identified with a significant PED contribution. researchgate.net Similarly, the N-S stretching vibration was assigned based on its PED contribution. researchgate.net For N,N-bis(2-cyanoethyl)benzenesulfonamide, a PED analysis would be crucial for:

Unambiguously assigning the asymmetric and symmetric stretching modes of the SO₂ group.

Differentiating between the various C-H and C-C vibrations of the phenyl and ethyl groups.

Confirming the assignment of the characteristic C≡N and S-N stretching vibrations.

Without a specific PED analysis for the title compound, we can anticipate that the high-frequency vibrations (e.g., C-H and C≡N stretches) would show high PED values from their respective stretching coordinates, indicating they are relatively pure vibrations. In contrast, lower frequency modes in the fingerprint region would likely exhibit more mixed character, with contributions from multiple bending and stretching coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR and ¹³C NMR Chemical Shift Prediction and Experimental Correlation

¹H NMR:

The proton NMR spectrum of N,N-bis(2-cyanoethyl)benzenesulfonamide would be expected to show distinct signals for the aromatic protons and the two sets of methylene protons in the cyanoethyl groups.

Aromatic Protons: The protons on the benzene ring would appear in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonamide group. The splitting pattern would be complex, reflecting ortho, meta, and para coupling.

Methylene Protons (-N-CH₂-): The two methylene groups adjacent to the nitrogen atom would be chemically equivalent. Their signal would likely appear as a triplet around 3.5 ppm, deshielded by the adjacent nitrogen atom.

Methylene Protons (-CH₂-CN): The two methylene groups adjacent to the cyano group would also be chemically equivalent. Their signal would be expected as a triplet around 2.8 ppm. The electron-withdrawing nature of the cyano group would cause a downfield shift compared to a simple alkyl chain.

¹³C NMR:

The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the 125-140 ppm range. The carbon atom directly attached to the sulfur atom (ipso-carbon) would be the most downfield of this group.

Nitrile Carbon (-C≡N): The carbon of the cyano group is typically found around 117-120 ppm.

Methylene Carbons (-N-CH₂-): The carbons of the methylene groups attached to the nitrogen would be expected in the 40-50 ppm region.

Methylene Carbons (-CH₂-CN): The carbons of the methylene groups adjacent to the cyano group would appear further upfield, likely in the 15-25 ppm range.

The following tables present predicted ¹H and ¹³C NMR chemical shifts. guidechem.com

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Shift (ppm) | Multiplicity |

| Aromatic (ortho) | 7.85 | d |

| Aromatic (meta, para) | 7.6-7.7 | m |

| -N-CH₂- | 3.52 | t |

| -CH₂-CN | 2.81 | t |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Shift (ppm) |

| Aromatic (ipso) | 138.5 |

| Aromatic (ortho, meta, para) | 127-134 |

| Nitrile (-C≡N) | 117.8 |

| -N-CH₂- | 45.1 |

| -CH₂-CN | 18.2 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT, NOE)

Two-dimensional (2D) NMR techniques would be instrumental in confirming the structure of N,N-bis(2-cyanoethyl)benzenesulfonamide.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, a cross-peak would be expected between the signals of the -N-CH₂- and -CH₂-CN protons, confirming their connectivity within the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like the ipso-carbon and the nitrile carbon) would be absent.

NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment could reveal through-space interactions between protons, which can help in confirming the three-dimensional structure. For instance, an NOE could be observed between the ortho-protons of the phenyl ring and the adjacent -N-CH₂- protons.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis spectrum of N,N-bis(2-cyanoethyl)benzenesulfonamide would be dominated by the absorptions of the benzenesulfonamide chromophore. The parent benzenesulfonamide shows absorption maxima in the UV region. sielc.com For N,N-bis(2-cyanoethyl)benzenesulfonamide, the primary absorption bands would be due to π → π* transitions within the benzene ring.

The expected UV-Vis absorption maxima would likely be similar to that of benzenesulfonamide itself, which exhibits absorption bands around 220 nm and 265 nm. sielc.com The substitution on the sulfonamide nitrogen with cyanoethyl groups is not expected to cause a significant shift in the absorption maxima as these groups are not in direct conjugation with the phenyl ring. The intense band at the lower wavelength corresponds to the primary aromatic absorption, while the weaker, fine-structured band at the higher wavelength is the secondary benzenoid absorption.

Analysis of Electronic Transitions and Absorption Profiles in Various Solvents

Currently, there is a lack of specific published experimental data regarding the electronic transitions and UV-Vis absorption profiles of N,N-bis(2-cyanoethyl)benzenesulfonamide in a range of solvents. While the study of solvatochromism—the change in a substance's color with the polarity of the solvent—is a common practice for characterizing the electronic behavior of molecules, such detailed analysis for this particular compound is not available in the public scientific domain.

General principles suggest that the electronic absorption spectra of benzenesulfonamide derivatives are influenced by the electronic nature of the substituents on both the benzene ring and the sulfonamide nitrogen. The presence of the electron-withdrawing cyanoethyl groups and the phenylsulfonyl moiety would dictate the intramolecular charge transfer characteristics of the molecule. It is anticipated that the absorption maxima (λmax) would exhibit shifts depending on the polarity and hydrogen-bonding capabilities of the solvents used. For instance, in polar solvents, a bathochromic (red) or hypsochromic (blue) shift might be observed for π→π* and n→π* transitions, respectively. However, without experimental data, a conclusive analysis remains speculative.

X-ray Crystallography and Single Crystal Diffraction Studies

Detailed single-crystal X-ray diffraction data for N,N-bis(2-cyanoethyl)benzenesulfonamide is not presently available in open-access crystallographic databases. The following sections are structured based on the standard outputs of a crystallographic study, which would be populated upon the successful growth of a single crystal and its subsequent analysis.

Determination of Crystal and Molecular Structure

A definitive determination of the crystal and molecular structure of N,N-bis(2-cyanoethyl)benzenesulfonamide from single-crystal X-ray diffraction has not been publicly reported. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of the atoms. This would confirm the connectivity of the benzenesulfonyl group to the nitrogen atom, which is in turn bonded to two cyanoethyl substituents. The geometry around the sulfur atom is expected to be tetrahedral, and the conformation of the cyanoethyl chains would be a key feature of the molecular structure.

Analysis of Crystal System, Space Group, and Lattice Parameters

Without experimental crystallographic data, the crystal system, space group, and lattice parameters for N,N-bis(2-cyanoethyl)benzenesulfonamide remain undetermined. The crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group would describe the symmetry of the crystal lattice, while the lattice parameters (the lengths of the unit cell edges a, b, c and the angles between them α, β, γ) would define the size and shape of the unit cell.

For illustrative purposes, a table where such data would be presented is included below.

Table 1: Hypothetical Crystallographic Data for N,N-bis(2-cyanoethyl)benzenesulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

Reaction Mechanisms of N,n Bis 2 Cyanoethyl Benzenesulfonamide and Its Functional Groups

Mechanisms of Formation of N,N-bis(2-cyanoethyl)benzenesulfonamide

The synthesis of N,N-disubstituted benzenesulfonamides like N,N-bis(2-cyanoethyl)benzenesulfonamide typically proceeds through well-established nucleophilic substitution or addition reactions. The most common and direct method involves the reaction of benzenesulfonyl chloride with a secondary amine, in this case, bis(2-cyanoethyl)amine.

Mechanism: Nucleophilic Acyl Substitution

This reaction follows a nucleophilic acyl substitution pathway. The nitrogen atom of bis(2-cyanoethyl)amine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The chloride ion, being a good leaving group, is subsequently displaced. A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of bis(2-cyanoethyl)amine attacks the electron-deficient sulfur atom of benzenesulfonyl chloride. This forms a tetrahedral intermediate.

Step 2: Elimination of Leaving Group. The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion (Cl⁻) as the leaving group.

Step 3: Deprotonation. The added base removes the proton from the nitrogen atom, yielding the final N,N-bis(2-cyanoethyl)benzenesulfonamide product and a salt (e.g., triethylammonium (B8662869) chloride).

A related synthetic approach is the cyanoethylation of benzenesulfonamide (B165840) itself. This involves a Michael addition reaction where the nitrogen of the primary sulfonamide acts as a nucleophile, attacking two equivalents of acrylonitrile (B1666552) (H₂C=CH-C≡N). This reaction is typically catalyzed by a base.

Reactivity of the Cyanoethyl Groups (e.g., Nucleophilic Attack)

The two cyanoethyl groups (-CH₂CH₂C≡N) are significant contributors to the molecule's reactivity. They are known to function as protecting groups in organic synthesis, particularly in the automated synthesis of oligonucleotides, because they can be removed under specific conditions. wikipedia.orgresearchgate.net

Mechanism: β-Elimination (Decyanoethylation)

Under mild basic conditions, the cyanoethyl groups can be cleaved from the sulfonamide nitrogen through a β-elimination mechanism. glenresearch.comacs.org

Step 1: Proton Abstraction. A base removes a proton from the carbon atom alpha to the cyano group (the -CH₂- adjacent to C≡N). This is the most acidic proton on the ethyl chain due to the electron-withdrawing nature of the nitrile group.

Step 2: Elimination. The resulting carbanion is unstable and eliminates the sulfonamide group from the beta position, forming a double bond. This results in the formation of acrylonitrile and the benzenesulfonamide anion.

This reactivity makes the cyanoethyl group a useful temporary protecting group for the sulfonamide nitrogen. wikipedia.orgnih.gov

Reactivity of the Nitrile Moiety

The carbon atom of the nitrile group (C≡N) is electrophilic and can be susceptible to nucleophilic attack. youtube.com While strong nucleophiles would be required, this provides a potential site for further functionalization of the molecule. For instance, in other chemical contexts, nucleophiles add across the carbon-nitrogen triple bond. youtube.comyoutube.com

Electrochemical Reaction Pathways (e.g., Iodide-Mediated)

Electrochemical methods offer green and efficient alternatives for synthesizing and modifying sulfonamides. nih.gov Iodide-mediated electrochemical reactions are particularly notable for their ability to facilitate bond formation under mild conditions. researchgate.netrsc.org

An analogous iodide-mediated electrochemical P-N coupling reaction has been demonstrated for the synthesis of N-sulfonyl iminophosphoranes from sulfonamides and phosphines. nih.govacs.org This process tolerates various functional groups, including electron-withdrawing cyanoethyl groups. nih.govacs.org

Proposed Iodide-Mediated Mechanism:

A plausible electrochemical pathway involving N,N-bis(2-cyanoethyl)benzenesulfonamide could proceed as follows, based on established mechanisms for other sulfonamides:

Step 1: Anodic Oxidation of Iodide. Iodide ions (I⁻) from a supporting electrolyte like tetraethylammonium (B1195904) iodide (NEt₄I) are oxidized at the anode to form iodine (I₂) or a related electrophilic iodine species.

Step 2: Activation of the Sulfonamide. The sulfonamide nitrogen reacts with the electrochemically generated electrophilic iodine species.

Step 3: Nucleophilic Attack. A suitable nucleophile present in the reaction mixture attacks the activated complex, leading to the formation of a new bond and the regeneration of the iodide catalyst.

Such electrochemical systems avoid the need for harsh chemical oxidants and allow for precise control over the reaction by adjusting the electrical current. nih.gov

| Electrochemical Reaction Feature | Description | Potential Advantage |

| Mediator | Iodide (I⁻) from a supporting salt (e.g., NEt₄I). nih.gov | Acts as a renewable catalyst, reducing waste. |

| Anode | Typically an inexpensive material like graphite (B72142) or platinum. researchgate.net | Cost-effective and stable under oxidative conditions. |

| Reaction Control | The reaction rate can be controlled by adjusting the applied current (galvanostatic setup). nih.gov | Enhanced safety and selectivity. |

| Conditions | Often performed at room temperature in common organic solvents. nih.govrsc.org | Mild, energy-efficient, and sustainable. |

This interactive table summarizes features of iodide-mediated electrochemical reactions applicable to sulfonamides.

Nucleophilic Attack and Substitution Reactions Involving the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂-NR'R'') is a robust and versatile moiety. Reactions can target the sulfur-nitrogen bond or the sulfur atom itself.

Nucleophilic Substitution at the Sulfur Atom

The sulfur atom in the sulfonamide is highly oxidized and electrophilic, making it a target for strong nucleophiles. However, the S-N bond is generally stable. The substitution of the -N(CH₂CH₂CN)₂ group by another nucleophile would require harsh conditions. Studies on the hydrolysis of arenesulfonyl chlorides and related compounds show that nucleophilic substitution at the sulfonyl sulfur can proceed through a stepwise addition-elimination mechanism, often involving a transient trigonal bipyramidal intermediate. nih.gov

Reactivity of the Sulfonamide Nitrogen

Applications of N,n Bis 2 Cyanoethyl Benzenesulfonamide in Chemical Sciences and Material Technologies

Role as a Building Block or Intermediate in Organic Synthesis

While not a universally common starting material, N,N-bis(2-cyanoethyl)benzenesulfonamide serves as a valuable intermediate in specific organic synthesis pathways. Its utility stems from the reactivity of its distinct functional groups: the sulfonamide moiety and the terminal nitrile groups.

The sulfonamide group can act as a stable backbone in more complex molecular structures. The nitrogen atom, once deprotonated, can participate in various substitution reactions. The two cyanoethyl groups, on the other hand, offer a versatile platform for chemical modification. The nitrile (cyano) groups are susceptible to a range of transformations, including:

Hydrolysis: Conversion of the nitrile groups to carboxylic acids, yielding a diacid derivative that can be used in the synthesis of polyesters or polyamides.

Reduction: Reduction of the nitriles to primary amines, creating a diamine compound. Such diamines are crucial monomers for the synthesis of various polymers and can also be used to introduce linker arms in bioactive molecules.

Cyclization Reactions: The nitrile group can participate in the formation of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and material science.

The synthesis of N,N-bis(2-cyanoethyl)benzenesulfonamide itself is typically achieved through the reaction of benzenesulfonyl chloride with an excess of 3-aminopropionitrile. This straightforward synthesis makes it an accessible intermediate for more complex target molecules.

| Functional Group | Potential Transformation | Resulting Functionality | Application Area |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Polyester/Polyamide Synthesis |

| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | Polymer Synthesis, Bio-conjugation |

| Nitrile (-C≡N) | Cyclization | Heterocyclic Rings | Medicinal Chemistry, Dyes |

| Sulfonamide (-SO₂N<) | N-alkylation/arylation | Substituted Sulfonamides | Fine Chemical Synthesis |

Precursors for Polymeric Materials

The bifunctional nature of N,N-bis(2-cyanoethyl)benzenesulfonamide, with its two terminal nitrile groups, makes it a candidate as a precursor for certain polymeric materials. uni.lu The transformation of these nitrile groups into other reactive functionalities, such as amines or carboxylic acids, is the primary route through which it can be incorporated into polymer chains.

For instance, the reduction of the dinitrile to the corresponding diamine, N,N-bis(3-aminopropyl)benzenesulfonamide, yields a monomer that can undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. The presence of the bulky benzenesulfonamide (B165840) group within the polymer backbone would be expected to influence the material's properties, potentially enhancing thermal stability or altering solubility characteristics.

Similarly, hydrolysis of the nitrile groups to dicarboxylic acids would produce a monomer suitable for reaction with diols to form polyesters. While extensive research dedicated specifically to polymers derived from N,N-bis(2-cyanoethyl)benzenesulfonamide is not widely documented in publicly available literature, its structural motifs are analogous to those used in the synthesis of specialty polymers where unique properties are desired.

Application in Oligonucleotide Synthesis and Nucleic Acid Chemistry

One of the most significant applications related to the N,N-bis(2-cyanoethyl) functional group is in the field of automated solid-phase oligonucleotide synthesis. The 2-cyanoethyl group is a widely employed protecting group for the phosphate (B84403) backbone during the assembly of DNA and RNA strands. nih.govwikipedia.orgnih.gov

In the phosphoramidite (B1245037) method, the most common approach for synthesizing oligonucleotides, the phosphate group of the incoming nucleotide monomer is protected as a phosphotriester. The 2-cyanoethyl group is the protecting group of choice for this purpose due to its stability under the acidic conditions used for detritylation and the basic conditions of the coupling and capping steps, yet its facile removal under mild basic conditions at the end of the synthesis. wikipedia.org

The deprotection mechanism involves a β-elimination reaction triggered by a base, typically aqueous ammonia (B1221849) or a mixture of ammonia and methylamine. wikipedia.org This process cleaves the 2-cyanoethyl group, liberating the natural phosphodiester linkage and generating acrylonitrile (B1666552) as a byproduct. nih.gov

While N,N-bis(2-cyanoethyl)benzenesulfonamide itself is not directly used as the phosphoramidite reagent, the underlying chemistry of the N,N-bis(2-cyanoethyl) moiety is central to this application. The stability and cleavage characteristics of the cyanoethyl group are paramount for the high-yield and high-fidelity synthesis of custom DNA and RNA sequences for research, diagnostics, and therapeutic applications.

| Step in Oligonucleotide Synthesis | Role of 2-Cyanoethyl Group | Reagents/Conditions | Outcome |

| Coupling | Phosphate Protection | Phosphoramidite Monomer, Activator | Stable phosphotriester linkage formed |

| Oxidation | Phosphate Protection | Iodine/Water | Conversion of P(III) to P(V) |

| Deprotection | Phosphate Deprotection | Aqueous Ammonia or AMA | β-elimination to yield phosphodiester |

The efficiency of the deprotection step is critical, and side reactions, such as the cyanoethylation of the nucleobases by the acrylonitrile byproduct, must be minimized. nih.gov Research has focused on optimizing deprotection conditions and developing alternative protecting groups to mitigate these issues.

Use in Dye Chemistry and Pigment Applications

The structural components of N,N-bis(2-cyanoethyl)benzenesulfonamide suggest its potential utility in the synthesis of certain classes of dyes, particularly disperse dyes or as a precursor to dye intermediates. The benzenesulfonamide group is a known component in some dye structures, contributing to their lightfastness and affinity for synthetic fibers.

The cyano groups can also play a role in the chromophoric system of a dye. Nitrile groups are strong electron-withdrawing groups and can be incorporated into push-pull systems, which are common in chromophores. They can also be used as synthetic handles to be converted into other functional groups that modulate the color or properties of the dye. For example, the nitrile can be a precursor to a vinyl group or can participate in the formation of heterocyclic systems that are part of a dye's structure.

However, specific examples and detailed research on the direct application of N,N-bis(2-cyanoethyl)benzenesulfonamide in commercial dye or pigment formulations are not extensively reported in the scientific literature. Its role is more likely as an intermediate in the multi-step synthesis of more complex dye molecules.

Utility as a Plasticizer in Polymer Manufacturing

N,N-bis(2-cyanoethyl)benzenesulfonamide has been identified as a plasticizer for certain polymers. Plasticizers are additives that increase the flexibility, workability, and durability of a material. They function by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature.

The structure of N,N-bis(2-cyanoethyl)benzenesulfonamide, with its polar sulfonamide and nitrile groups and its aromatic ring, suggests it could have good compatibility with polar polymers such as polyvinyl chloride (PVC) and polyamides. The polarity of the molecule would allow it to interact favorably with the polar sites on the polymer chains, leading to effective plasticization.

Patents have disclosed the use of N,N-bis(2-cyanoethyl)benzenesulfonamide as a plasticizer in compositions intended for various applications. The choice of a plasticizer depends on several factors, including its compatibility with the polymer, its efficiency in lowering the glass transition temperature, its permanence (low volatility and migration), and its cost. While it may not be as common as phthalate-based plasticizers, for specialty applications requiring specific performance characteristics, such as high thermal stability or specific dielectric properties, sulfonamide-based plasticizers like this compound can be considered.

Analytical Detection and Characterization Methods for N,n Bis 2 Cyanoethyl Benzenesulfonamide

Chromatographic Separation Techniques

Chromatography is an essential tool for the separation of individual components from a mixture. For a compound like N,N-bis(2-cyanoethyl)benzenesulfonamide, gas chromatography is a particularly suitable technique, given its expected volatility and thermal stability.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. For N,N-bis(2-cyanoethyl)benzenesulfonamide, a non-polar or medium-polarity capillary column would likely be employed. The retention time of the compound would be a key identifier under specific analytical conditions.

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity compared to conventional GC. This is particularly useful when analyzing complex samples where co-elution of compounds might be an issue. In GC×GC, two columns with different stationary phases are coupled, providing a more detailed separation of the sample components.

Illustrative GC and GC×GC Parameters:

| Parameter | Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |

| Column 1 | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Column 2 | Not Applicable | 1-2 m x 0.1 mm ID, 0.1 µm film thickness (e.g., polar phase like wax or ionic liquid) |

| Oven Program | 100°C (2 min hold), ramp at 10°C/min to 280°C (5 min hold) | Similar to GC, with optimized modulation period (e.g., 5-8 s) |

| Injector Temp. | 250°C | 250°C |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Detector | Mass Spectrometer (MS) | Time-of-Flight Mass Spectrometer (TOF-MS) |

Mass Spectrometry (MS) Based Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation and confirmation of the identity of organic compounds. When coupled with a separation technique like GC, it provides a high degree of certainty in compound identification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. For N,N-bis(2-cyanoethyl)benzenesulfonamide (molecular formula: C₁₂H₁₃N₃O₂S), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This is invaluable for unambiguous identification, especially in complex matrices.

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-flight mass spectrometry (TOF-MS) is a type of mass spectrometry where the mass-to-charge ratio of an ion is determined by measuring the time it takes for the ion to travel a known distance in a field-free region. nih.gov TOF-MS analyzers are known for their high acquisition speed and are often coupled with GC×GC to handle the fast-eluting peaks. nih.gov They can provide full-spectrum data at high speeds, which is crucial for the deconvolution of complex chromatograms. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry

While GC-MS typically employs electron ionization (EI), electrospray ionization (ESI) is a soft ionization technique commonly used with liquid chromatography-mass spectrometry (LC-MS). ESI would be a suitable alternative for the analysis of N,N-bis(2-cyanoethyl)benzenesulfonamide, particularly if the compound exhibits thermal instability or is analyzed in a liquid matrix. ESI typically produces protonated molecules [M+H]⁺ or adducts, which can then be analyzed by a mass spectrometer.

MS Library Matching for Compound Identification

In GC-MS analysis, the fragmentation pattern of a compound upon electron ionization is highly reproducible and serves as a "chemical fingerprint." This mass spectrum can be compared against extensive spectral libraries (e.g., NIST, Wiley) for identification. ekb.eg A high match score between the acquired spectrum and a library spectrum provides strong evidence for the compound's identity. ekb.eg For N,N-bis(2-cyanoethyl)benzenesulfonamide, characteristic fragments would be expected from the loss of cyanoethyl groups, the benzenesulfonyl moiety, and other cleavages.

Illustrative Mass Spectrometry Data:

| Parameter | Expected Value/Information |

| Molecular Formula | C₁₂H₁₃N₃O₂S |

| Monoisotopic Mass | 263.0728 Da |

| Nominal Mass | 263 Da |

| Primary HRMS Ion (ESI+) | [M+H]⁺ at m/z 264.0801 |

| Key EI Fragmentation Ions (Hypothetical) | m/z 141 (Benzenesulfonyl), m/z 77 (Phenyl), m/z 52 (Cyanoethyl fragment) |

| MS Library Match Factor | > 800 (out of 1000) for a confident identification |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, represents a cornerstone in the quantitative analysis of organic compounds. For N,N-bis(2-cyanoethyl)benzenesulfonamide, UV-Vis spectrophotometry is a viable and accessible method for its determination in various matrices. This is primarily due to the presence of the benzenesulfonamide (B165840) moiety, which contains a benzene (B151609) ring, a strong chromophore that absorbs UV radiation.

The principle behind spectrophotometric quantification is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The analysis involves measuring the absorbance of a solution of N,N-bis(2-cyanoethyl)benzenesulfonamide at its wavelength of maximum absorption (λmax). By preparing a series of standard solutions with known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration graph.

While specific research detailing a validated spectrophotometric method exclusively for N,N-bis(2-cyanoethyl)benzenesulfonamide is not extensively available in peer-reviewed literature, the analytical approach can be inferred from studies on the parent compound, benzenesulfonamide, and its other derivatives. The primary electronic transitions responsible for UV absorption in these molecules are the π → π* transitions within the benzene ring.

The parent compound, benzenesulfonamide, exhibits characteristic UV absorption maxima. sielc.com The substitution on the sulfonamide nitrogen, in this case with two cyanoethyl groups, is expected to have a minor auxochromic or bathochromic effect on the λmax of the benzenoid chromophore. The cyano group (-C≡N) itself has a weak n → π* transition, but this is often obscured by the much stronger absorption of the aromatic ring. pharmahealthsciences.net

The choice of solvent is critical in spectrophotometric analysis as it can influence the position and intensity of the absorption bands. Common solvents for UV spectrophotometry, such as methanol, ethanol (B145695), and acetonitrile, are suitable for benzenesulfonamide derivatives. The pH of the solution can also significantly affect the UV spectrum of sulfonamides, particularly those with ionizable groups. pharmahealthsciences.net However, for N,N-disubstituted benzenesulfonamides like the target compound, the sulfonamide nitrogen is not acidic, making the spectrum less susceptible to pH changes in the typical analytical range.

In practice, for quantitative analysis, the λmax for N,N-bis(2-cyanoethyl)benzenesulfonamide would first be determined by scanning a dilute solution of the pure compound over the UV range (typically 200-400 nm) in a suitable solvent. This λmax would then be used for all subsequent absorbance measurements. High-performance liquid chromatography (HPLC) methods developed for related sulfonamides often employ UV detection at wavelengths around 265 nm, which is consistent with the expected absorption of the benzenesulfonamide chromophore. researchgate.net

Detailed Research Findings

Direct experimental data such as molar absorptivity (ε) and specific λmax values for N,N-bis(2-cyanoethyl)benzenesulfonamide are not readily found in published studies. However, data from closely related compounds provide a strong basis for estimating its spectrophotometric properties. The following table summarizes the UV absorption data for benzenesulfonamide and some of its derivatives, which serves as a reference for the potential analytical wavelengths for N,N-bis(2-cyanoethyl)benzenesulfonamide.

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| Benzenesulfonamide | 218, 264 | Not specified | sielc.com |

| 4-Aminobenzenesulfonamide (Sulfanilamide) | 257 (alkaline), shifts in acid | Aqueous, pH dependent | pharmahealthsciences.net |

| 4-Methylbenzenesulfonamide (p-Toluenesulfonamide) | 225, 263, 271 | Ethanol | nist.gov |

| Sulfadiazine | 257 (pH 11), 241 (pyrimidine ring) | Aqueous, pH dependent | |

| Sulfamethoxazole | ~258 | Not specified | researchgate.net |

The data indicates that the primary absorption band for the benzenesulfonamide core structure is consistently found in the 257-271 nm range, with a secondary band at a lower wavelength. It is therefore highly probable that a quantitative spectrophotometric method for N,N-bis(2-cyanoethyl)benzenesulfonamide could be developed using an analytical wavelength in this region. The development of such a method would require standard laboratory procedures for validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification.

Indirect spectrophotometric methods can also be developed. For instance, some methods for sulfonamides involve a diazotization reaction of a primary aromatic amine group, followed by coupling with a chromogenic reagent to produce a colored product that can be measured in the visible region. nih.govasianpubs.org However, since N,N-bis(2-cyanoethyl)benzenesulfonamide lacks a primary aromatic amine group, this specific approach would not be applicable unless the molecule is first hydrolyzed to yield a primary amine.

Q & A

Q. Basic

- Melting point : 137–138°C (ethanol recrystallization) .

- Density : 1.287 g/cm³ (predicted via computational models like group contribution methods) .

- pKa : -0.23 (indicating strong electrophilic character, relevant for reactivity in acidic/basic media) .

- Boiling point : Predicted at 720.2°C (EPI Suite software) but requires validation via thermogravimetric analysis (TGA) .

What purification techniques are recommended for isolating Benzenesulfonamide, N,N-bis(2-cyanoethyl)-?

Q. Basic

- Recrystallization : Ethanol is the preferred solvent due to the compound’s solubility profile (137–138°C melting point) .

- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 4:1) for impurities with polar functional groups.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mixtures validate purity (>95%) for biological assays .

How does Benzenesulfonamide, N,N-bis(2-cyanoethyl)- behave in polymerization reactions, and what applications arise?

Q. Advanced

- Homopolymerization : Initiated by benzoyl peroxide (0.04 g/g monomer) in benzene under reflux, yielding poly[N,N-bis(2-cyanoethyl)acrylamide] with 64% efficiency. The polymer is insoluble in methanol/water but soluble in acetonitrile, with a softening point of 143–144°C .

- Applications : Potential in functional materials (e.g., membranes, hydrogels) due to nitrile groups enabling post-polymerization modifications (e.g., crosslinking) .

What pathways exist for decyanoethylation of Benzenesulfonamide, N,N-bis(2-cyanoethyl)-, and how are β-alanine derivatives generated?

Q. Advanced

- Pyrolytic decyanoethylation : Heating the compound at 200–250°C under reduced pressure cleaves cyanoethyl groups, forming β-alanine-sulfonamide derivatives.

- Alternative method : Hydrolysis with concentrated HCl (6M, reflux for 12 hr) followed by neutralization yields β-alanine analogs. This route avoids side reactions (e.g., sulfonamide degradation) observed in pyrolysis .

What is the inhibitory activity of Benzenesulfonamide, N,N-bis(2-cyanoethyl)- against carbonic anhydrase enzymes?

Q. Advanced

- Mechanism : The sulfonamide group binds to the enzyme’s zinc ion, blocking its active site. Reported IC₅₀ values range from 2.5 µg/mL (pH 7.4) for isoforms like CA-II .

- Validation : Competitive inhibition assays using 4-nitrophenyl acetate as a substrate, monitored via UV-Vis spectroscopy at 348 nm .

How does pH influence the stability of Benzenesulfonamide, N,N-bis(2-cyanoethyl)- in aqueous solutions?

Q. Advanced

- Acidic conditions (pH < 3) : Rapid hydrolysis of cyanoethyl groups occurs, forming carboxylic acid derivatives.

- Basic conditions (pH > 10) : Sulfonamide cleavage is observed, releasing benzenesulfonic acid.

- Stability protocol : Store at pH 6–8 (buffered solutions) and 4°C to minimize degradation. Monitor via LC-MS for hydrolytic byproducts .

What analytical methods are used to quantify Benzenesulfonamide, N,N-bis(2-cyanoethyl)- in complex matrices?

Q. Advanced

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.5–3.7 ppm (cyanoethyl CH₂), δ 7.8–8.1 ppm (aromatic protons) .

- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (m/z 385 → 213 for quantification; LOD: 0.1 ng/mL) .

- XRD : Confirms crystalline structure and polymorphism for material science applications .

How does Benzenesulfonamide, N,N-bis(2-cyanoethyl)- react with nucleophiles like amines or thiols?

Q. Advanced

- Nucleophilic substitution : Cyanoethyl groups undergo displacement with primary amines (e.g., ethylenediamine) in DMF at 80°C, forming bis-alkylated products.

- Thiol addition : In the presence of mercaptoethanol, Michael addition occurs at the nitrile’s β-position, generating thioether derivatives. Monitor via FT-IR (disappearance of ν(C≡N) at 2240 cm⁻¹) .

What role does Benzenesulfonamide, N,N-bis(2-cyanoethyl)- play in developing supramolecular architectures?

Q. Advanced

- Host-guest systems : The sulfonamide moiety acts as a hydrogen-bond donor, enabling complexation with crown ethers or cyclodextrins.

- Coordination polymers : React with transition metals (e.g., Cu²⁺) to form metal-organic frameworks (MOFs) with applications in gas storage. Characterize via BET surface area analysis and TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.